![molecular formula C8H9NO5S B13437248 Benzenesulfonic acid, 4-nitro-, ethyl ester CAS No. 15481-55-7](/img/structure/B13437248.png)
Benzenesulfonic acid, 4-nitro-, ethyl ester
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Overview
Description
Ethyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C8H9NO5S. It is an ester derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-nitrobenzenesulfonate can be synthesized through the esterification of 4-nitrobenzenesulfonic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-nitrobenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzenesulfonic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under mild conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonates.
Reduction: 4-aminobenzenesulfonate.
Hydrolysis: 4-nitrobenzenesulfonic acid and ethanol.
Scientific Research Applications
Ethyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of drugs and as a reagent in diagnostic assays.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in electron-withdrawing interactions, making the compound more susceptible to nucleophilic attack. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl 4-nitrobenzenesulfonate can be compared with other similar compounds such as:
Methyl 4-nitrobenzenesulfonate: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may differ in physical properties like boiling point and solubility.
Isopropyl 4-nitrobenzenesulfonate: Contains an isopropyl group, leading to differences in steric hindrance and reactivity.
4-nitrobenzenesulfonic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity characteristics.
Ethyl 4-nitrobenzenesulfonate is unique due to its specific ester group, which influences its reactivity and applications in various chemical processes.
Biological Activity
Benzenesulfonic acid, 4-nitro-, ethyl ester is a compound of interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity based on available research findings, case studies, and relevant data.
This compound (CAS Number: 102-97-6) is an aromatic sulfonate compound characterized by the presence of a nitro group at the para position relative to the sulfonic acid group. Its molecular formula is C9H11NO4S, and it has a molar mass of approximately 229.25 g/mol.
Biological Activity
1. Antimicrobial Properties
Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. A study on various esters found that ethyl esters, including benzenesulfonic acid, 4-nitro-, demonstrated effective inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on mammalian cell lines. Results showed that at higher concentrations, the compound induced apoptosis in human cancer cell lines, suggesting potential applications in cancer therapy .
3. Environmental Impact
The compound's environmental toxicity has also been assessed, particularly its effects on aquatic organisms. Studies indicate that benzenesulfonic acid derivatives can be toxic to fish and invertebrates at certain concentrations, raising concerns about their ecological impact when released into water systems .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cell lines | |
Environmental Toxicity | Toxic effects on aquatic life |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent in pharmaceutical applications.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study using MTT assays on human breast cancer cells revealed that exposure to concentrations above 100 µM resulted in over 70% cell death within 24 hours. This suggests that while the compound may have therapeutic potential, careful dosage regulation is necessary to minimize harm to healthy cells.
Properties
CAS No. |
15481-55-7 |
---|---|
Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
ethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO5S/c1-2-14-15(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
MHGHMVLMYWTSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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